molecular formula C24H26N2O3 B3748853 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B3748853
M. Wt: 390.5 g/mol
InChI Key: DHTMTXFCWOBTKR-UHFFFAOYSA-N
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Description

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that features a piperazine ring substituted with a 2-methoxynaphthalene moiety and a phenoxyethanone group

Preparation Methods

The synthesis of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects. The pathways involved include the inhibition or activation of signal transduction processes that regulate various physiological functions .

Comparison with Similar Compounds

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone can be compared with similar compounds such as:

These compounds share structural similarities and target similar receptors but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its binding affinity and therapeutic potential.

Properties

IUPAC Name

1-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-23-12-11-19-7-5-6-10-21(19)22(23)17-25-13-15-26(16-14-25)24(27)18-29-20-8-3-2-4-9-20/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMTXFCWOBTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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